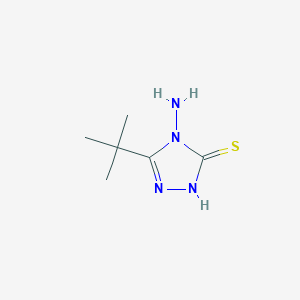

4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol

Overview

Description

4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties, with low toxicity . These derivatives are of significant interest in pharmaceutical science due to their high efficiency and potential for creating new chemical compounds with predicted biological activity .

Synthesis Analysis

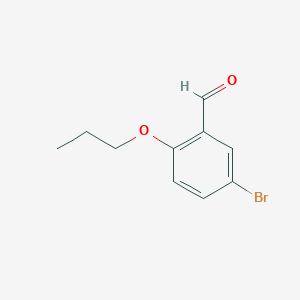

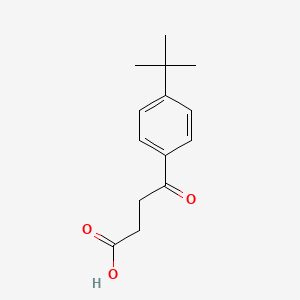

The synthesis of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reaction sequences. Starting materials such as methyl nicotinate or potassium dithiocarbazinate are cyclized using reagents like hydrazine hydrate to obtain the triazole core structure . Further functionalization is achieved through reactions with various aromatic aldehydes, formaldehyde, and different amines to yield a variety of substituted triazoles . Additionally, regioselective alkylation with t-BuOH-HClO4 can lead to tert-butyl substituted derivatives .

Molecular Structure Analysis

The molecular structure of these triazole derivatives is characterized by an essentially planar triazole ring. Substituents such as the tert-butyl group are rotated out of this plane, influencing the overall three-dimensional conformation of the molecule . Intermolecular hydrogen bonding and other non-covalent interactions, such as N–H···S and N–H···N hydrogen bonds, play a crucial role in the stabilization of the molecular structure and the formation of crystal networks .

Chemical Reactions Analysis

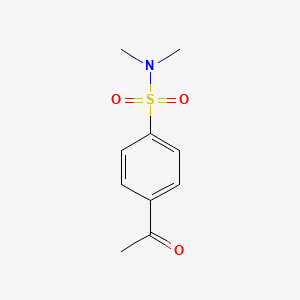

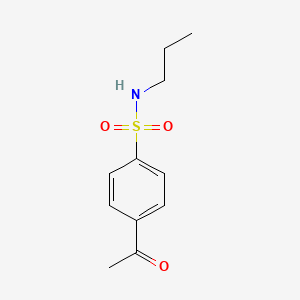

4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol and its derivatives undergo various chemical reactions, including cyclo-condensation, alkylation, and condensation with benzaldehyde to form Schiff bases . These reactions are essential for the diversification of the triazole core and the introduction of pharmacologically relevant functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these triazole derivatives include their crystalline nature, solubility in organic solvents, and melting temperatures, which are determined using standard pharmacopeial methods . Spectroscopic methods such as FT-IR, UV-visible, NMR, and mass spectrometry are employed to confirm the structures of the synthesized compounds . Theoretical studies using density functional theory (DFT) and other computational methods provide insights into the energetic feasibility of synthesis, vibrational modes, electronic transitions, and chemical reactivity .

Scientific Research Applications

Antioxidant Research

- Field : Chemistry

- Application : The compound is used in the design and synthesis of new, high efficiency, multipotent Schiff base-1,2,4-triazole antioxidants .

- Method : The 4-amino-1,2,4-triazole system is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group .

- Results : The synthesized compounds inhibited stable DPPH free radicals at a level that is 10 −4 M more than the well-known standard antioxidant BHT .

DNA Marker Detection

- Field : Biochemistry

- Application : The compound is used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .

Antibacterial Agents

- Field : Pharmaceuticals

- Application : Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Antiviral Agents

- Field : Medicinal Chemistry

- Application : Today, 1,2,4-triazole derivatives are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups .

Anti-inflammatory Agents

- Field : Pharmaceuticals

- Application : Compounds containing the 1,2,4-triazole ring in their structure have been shown to exhibit anti-inflammatory activity .

Corrosion Inhibitors

- Field : Industrial Chemistry

- Application : “4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol” has been found to have good protective properties against metal corrosion . Its modified copper electrode will play an important role in electroanalytical chemistry, molecular electronics, and electrochromic devices .

Future Directions

properties

IUPAC Name |

4-amino-3-tert-butyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-6(2,3)4-8-9-5(11)10(4)7/h7H2,1-3H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVRIMOCVZOKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368444 | |

| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

73396-58-4 | |

| Record name | 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-TERT-BUTYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1271240.png)